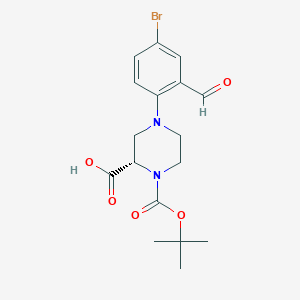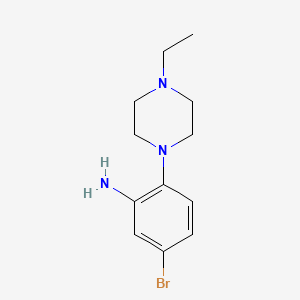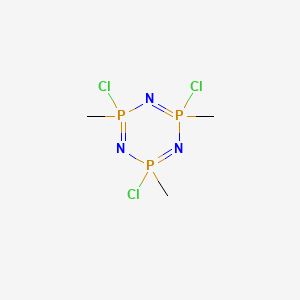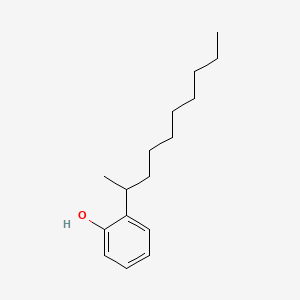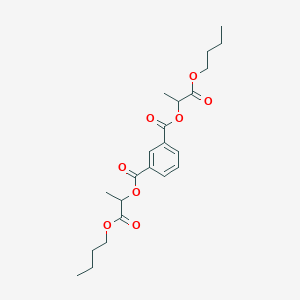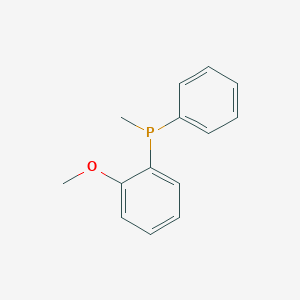![molecular formula C37H59NO7 B13731966 tert-Butyl (8-[(benzyloxy)methyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl)carbamate CAS No. 172900-92-4](/img/structure/B13731966.png)
tert-Butyl (8-[(benzyloxy)methyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-[(1S,2S,4S)-2-hydroxy-1-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-methyl-4-[(phenylmethoxy)methyl]hexyl]-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure
Vorbereitungsmethoden
The synthesis of this compound involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic routes often involve:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of the hydroxyl group via selective oxidation.
Step 3: Addition of methoxy groups through methylation reactions.
Step 4: Formation of the carbamate ester using tert-butyl chloroformate under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carbamate ester can be hydrolyzed to form the corresponding carbamic acid and alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide).
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, this compound is unique due to its specific combination of functional groups and stereochemistry. Similar compounds include:
- Carbamic acid, N-[(3S,4S)-4-methoxy-3-piperidinyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(3S,4S)-4-methoxy-3-piperidinyl]-, 1,1-dimethylethyl ester
These compounds share some structural similarities but differ in their specific functional groups and stereochemistry, which can lead to different chemical properties and applications.
Eigenschaften
CAS-Nummer |
172900-92-4 |
|---|---|
Molekularformel |
C37H59NO7 |
Molekulargewicht |
629.9 g/mol |
IUPAC-Name |
tert-butyl N-[6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyl-8-(phenylmethoxymethyl)decan-5-yl]carbamate |
InChI |
InChI=1S/C37H59NO7/c1-26(2)30(20-29-16-17-34(42-9)35(21-29)44-19-13-18-41-8)22-32(38-36(40)45-37(5,6)7)33(39)23-31(27(3)4)25-43-24-28-14-11-10-12-15-28/h10-12,14-17,21,26-27,30-33,39H,13,18-20,22-25H2,1-9H3,(H,38,40) |
InChI-Schlüssel |
FBKNBZNJUIGABN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(COCC2=CC=CC=C2)C(C)C)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


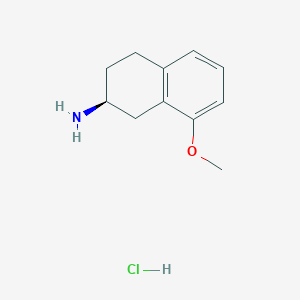
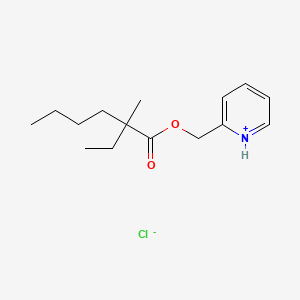
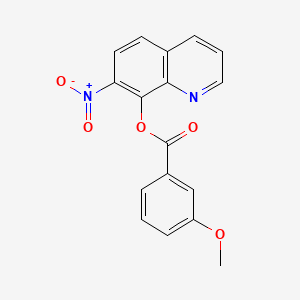
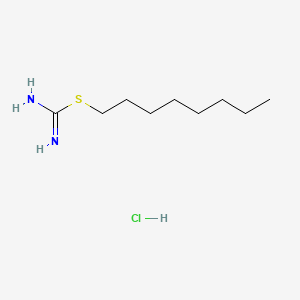
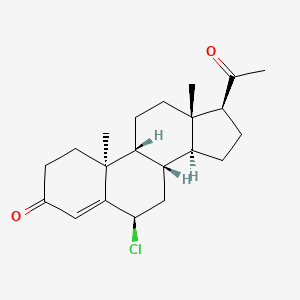
![4-[2-(2H-tetrazol-5-yl)phenyl]phenol](/img/structure/B13731930.png)
